EC50 Comparison: Elexacaftor Shows 5.5 μM Potency vs. Vanzacaftor in F508del-CFTR Functional Rescue
In direct head-to-head functional assays, elexacaftor demonstrated an EC50 of 5.5 μM for F508del-CFTR rescue, compared to vanzacaftor which exhibited an EC50 of 2.6 μM [1]. This establishes a clear potency benchmark for next-generation corrector selection in research applications.
| Evidence Dimension | EC50 for F508del-CFTR functional rescue |
|---|---|
| Target Compound Data | 5.5 μM |
| Comparator Or Baseline | Vanzacaftor: 2.6 μM |
| Quantified Difference | Vanzacaftor exhibits approximately 2.1-fold greater potency (lower EC50) than elexacaftor |
| Conditions | F508del-CFTR functional rescue assay in vitro |
Why This Matters
This provides a quantitative benchmark for researchers selecting CFTR correctors based on potency requirements in F508del-CFTR functional rescue assays.
- [1] EPS7.01 Comparing elexacaftor and vanzacaftor: impact on CFTR functional rescue and protein maturation. European Cystic Fibrosis Conference. 2025. The EC50 for Vanzacaftor was 2.6 μM relative to 5.5 μM for Elexacaftor. View Source
